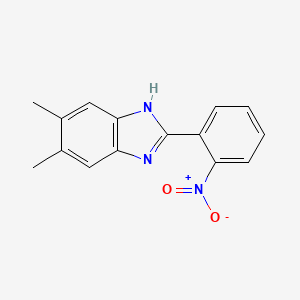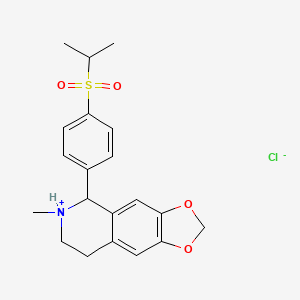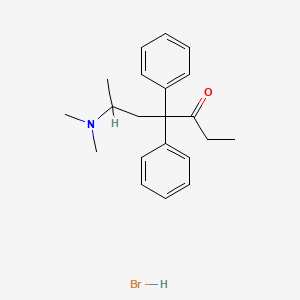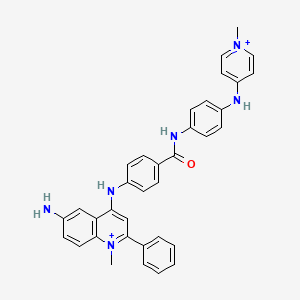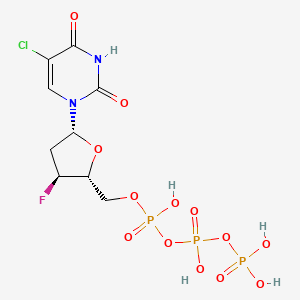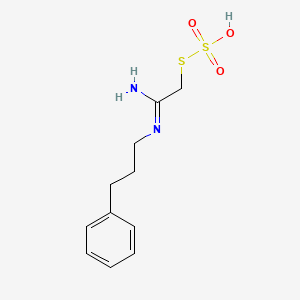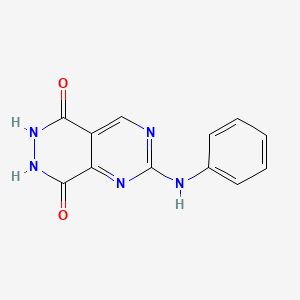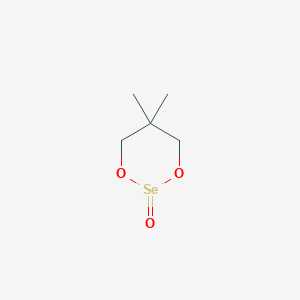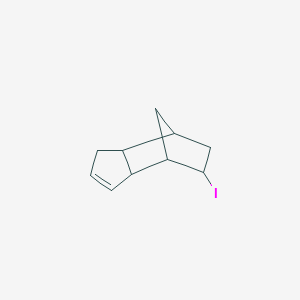
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-1H-4,7-methanoindene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene derivatives with different functional groups.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is used as a building block for the synthesis of more complex molecules
Properties
CAS No. |
6316-17-2 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
9-iodotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13I/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI Key |
CHAPJYVONOIHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


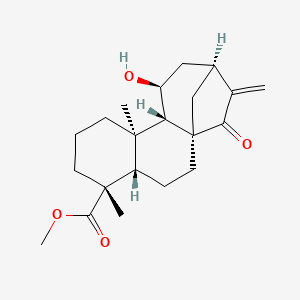
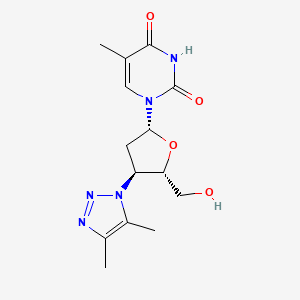
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
